3-(Methoxymethyl)azetidine

Description

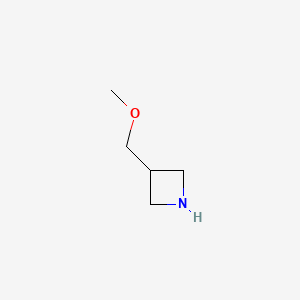

3-(Methoxymethyl)azetidine is a four-membered saturated heterocyclic compound featuring a methoxymethyl substituent at the 3-position of the azetidine ring. Its hydrochloride salt (CAS: 942308-06-7) has a molecular formula of C₅H₁₂ClNO and a molar mass of 137.61 g/mol . This compound is synthesized via specialized routes, such as nucleophilic substitution or ring-expansion reactions, and is typically stored under inert gas at 2–8°C . Its structural simplicity and functional group versatility make it a valuable intermediate in medicinal chemistry, particularly for designing ligands targeting enzymes or receptors .

Properties

IUPAC Name |

3-(methoxymethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXINNQKJTNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660895 | |

| Record name | 3-(Methoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942400-33-1 | |

| Record name | 3-(Methoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(Methoxymethyl)azetidine can be achieved through various methods. One common approach involves the cyclization of open-chain structures or the reduction of readily available 2-azetidinones . Another method includes the nucleophilic ring opening of aziridines . Additionally, metal-catalyzed synthesis and organocatalysis are also employed to prepare azetidines . Industrial production methods often involve these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

3-(Methoxymethyl)azetidine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents used in these reactions include dry chemicals, carbon dioxide, and alcohol-resistant foam . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis The structure of 3-(Methoxymethyl)-3-methylazetidine hydrochloride suggests it can be a building block in organic synthesis. The azetidine ring can undergo various transformations.

- Medicinal Chemistry Azetidines, including 3-(Methoxymethyl)azetidine derivatives, are important four-membered heterocycles used in medicinal chemistry . They serve as a novel scaffold in organic synthesis and as precursors for chemoselective, strain-driven σ N–C bond opening . Azetidines have found numerous applications in medicinal chemistry, polymer synthesis, and stereoselective synthesis .

- Biological Activity Research on the biological activity of 3-(Methoxymethyl)-3-methylazetidine hydrochloride is limited, but preliminary studies suggest potential pharmacological properties, with compounds of similar structures exhibiting activities.

Azetidines in Pharmaceuticals and Bioactive Molecules

Azetidines are found in various pharmaceuticals and natural products . They are used as a precursor for chemoselective, strain-driven σ N–C bond opening .

Azetidines as Biologically Active Compounds

Azetidine is a prevalent structural motif found in various biologically active compounds . In the case of known azetidines, these compounds are precursors to many biologically active compounds and can be used to prepare fluoroquinolone azetidines .

Azetidines as Anti-Cancer Agents and Antiviral compounds

Several azetidinone-containing compounds exhibit anticancer and antiviral properties . For example, compounds have been found to inhibit proliferation and induce apoptosis in human solid cell lines, including breast and prostate cancer cells . Other azetidinone compounds have shown activity towards human cytomegalovirus (HCMV) and inhibitory activity against HIV-1 protease . Purine β-lactam hybrids have demonstrated moderate to good activity against different viruses, including human respiratory syncytial virus (RSV), chikungunya virus (ChikV), HCMV, hepatitis B virus (HBV), and coxsackie B virus (CoxV) .

Synthesis of Azetidines

Various methods for synthesizing azetidines have been developed, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . One method involves La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines .

Reactivity of Azetidines

The chemical reactivity of 3-(methoxymethyl)-3-methylazetidine hydrochloride primarily stems from the azetidine ring, which can undergo various transformations.

Hyaluronan and its role

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Physicochemical Properties

The 3-position substitution on the azetidine ring dictates physicochemical and biological properties. Key analogs include:

- Key Insight : The methoxymethyl group introduces polarity without significant steric hindrance, contrasting with trifluoromethoxy (electron-withdrawing) or ethoxy (lipophilic) groups. Fluorinated derivatives (e.g., 3-fluoro-3-(methoxymethyl)azetidine) balance polarity and metabolic stability .

Pharmacological Activity

Substituents at the 3-position critically influence bioactivity:

Biological Activity

3-(Methoxymethyl)azetidine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing heterocycle known as an azetidine ring. The methoxymethyl group enhances its lipophilicity, which may influence its interactions with biological membranes and molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Binding to Active Sites : The compound can inhibit or activate various enzyme functions by binding to their active sites.

- Interaction with Receptors : It modulates signal transduction pathways by interacting with cellular receptors.

- Covalent Bond Formation : It may form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. Notably:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that derivatives can achieve MICs below 10 μM against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis .

- Mechanisms of Action : The lipophilic nature of the compound likely facilitates penetration into bacterial membranes, disrupting their integrity. Additionally, it may inhibit critical enzymatic pathways involved in bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Inhibition of Cancer Cell Growth : In vitro assays have demonstrated that some azetidine analogues can significantly reduce the viability of breast cancer cell lines (e.g., MDA-MB-231) at micromolar concentrations .

- Induction of Apoptosis : Certain azetidine derivatives have been found to induce apoptosis in human solid tumor cell lines, suggesting their potential as therapeutic agents against cancer .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC < 10 μM against Mycobacterium tuberculosis | |

| Anticancer | Reduced viability in MDA-MB-231 cells | |

| Enzyme Inhibition | Inhibition of glycogen phosphorylase |

Case Study: Anticancer Efficacy

A study published in Nature explored the effects of azetidine derivatives on various cancer cell lines. Among the tested compounds, those structurally similar to this compound exhibited potent antiproliferative activity against breast cancer cells at nanomolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Methoxymethyl)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of azetidine derivatives typically involves ring-closing strategies or functionalization of pre-existing azetidine scaffolds. For example, nucleophilic substitution reactions on azetidine intermediates (e.g., 3-hydroxyazetidine) with methoxymethyl halides may introduce the methoxymethyl group. Solvent polarity, temperature, and catalysts (e.g., K₂CO₃ in DMF) critically affect reaction efficiency . Purification often requires column chromatography or recrystallization, with yields reported between 40–70% for analogous azetidine derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the azetidine ring (δ 3.0–4.0 ppm for CH₂ groups) and methoxymethyl substituent (δ 3.3–3.5 ppm for OCH₃).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₅H₁₁NO: 101.18 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95% for pharmacological studies) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate chemical waste and consult hazardous waste guidelines (e.g., neutralization before disposal) .

Advanced Research Questions

Q. What strategies can mitigate instability of this compound under acidic or oxidative conditions during long-term storage?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methoxymethyl group .

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to suppress degradation .

- Analytical Monitoring : Periodic NMR or LC-MS analysis tracks decomposition products (e.g., formic acid from methoxymethyl cleavage) .

Q. How does the methoxymethyl substituent influence the pharmacological activity of azetidine derivatives in neurotransmitter transporter binding assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The methoxymethyl group enhances solubility and modulates steric interactions with transporter binding pockets. For example, azetidine derivatives with methoxymethyl groups show improved selectivity for dopamine transporters (DAT) over serotonin transporters (SERT) in rat brain assays .

- Experimental Design : Radioligand competition assays (e.g., H-WIN 35,428 for DAT) quantify binding affinity (IC₅₀ values). Molecular docking simulations predict binding poses .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer :

- Impurity Profiling : LC-MS/MS identifies byproducts like azetidine ring-opened amines or methoxymethyl-oxidized aldehydes .

- Column Selection : Use HILIC (Hydrophilic Interaction Chromatography) columns for polar impurities.

- Quantitation Limits : Achieve detection limits <0.1% using calibration curves with internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.